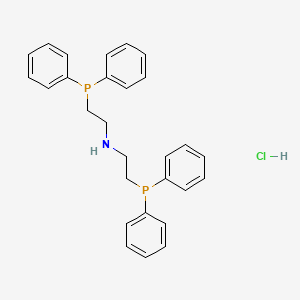

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride

Description

Properties

IUPAC Name |

2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDUVHMGGDOIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClNP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611062 | |

| Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66534-97-2 | |

| Record name | Ethanamine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66534-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a key intermediate in the development of various chemical entities. The following sections detail the necessary reagents, a step-by-step experimental protocol, and relevant quantitative data.

Synthesis Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the free base, Bis(2-(diphenylphosphino)ethyl)amine, through the reaction of bis(2-chloroethyl)amine with lithium diphenylphosphide. The subsequent step is the protonation of the free base with hydrochloric acid to yield the final hydrochloride salt.

Reaction Scheme:

Experimental Protocols

Synthesis of Bis(2-(diphenylphosphino)ethyl)amine

This procedure is adapted from the method described by Wilson, Nuzzo, and Whitesides.

Materials:

-

bis(2-chloroethyl)amine hydrochloride

-

Lithium metal

-

Chlorodiphenylphosphine

-

Tetrahydrofuran (THF), freshly distilled from sodium-benzophenone ketyl

-

Diethyl ether

-

Hexane

-

Concentrated hydrochloric acid

Procedure:

-

Preparation of Lithium Diphenylphosphide (LiPPh₂): In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add freshly cut lithium metal to anhydrous tetrahydrofuran (THF). To this suspension, add chlorodiphenylphosphine dropwise with vigorous stirring under a nitrogen atmosphere. The reaction is exothermic and will proceed to completion, forming a deep red solution of lithium diphenylphosphide.

-

Formation of the Free Amine: To the freshly prepared solution of lithium diphenylphosphide in THF, add a solution of bis(2-chloroethyl)amine (prepared by neutralizing the hydrochloride salt with a suitable base and extracting with an organic solvent) in THF dropwise at room temperature.

-

Reaction and Work-up: Stir the reaction mixture at room temperature overnight. After the reaction is complete, quench the mixture by the careful addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield Bis(2-(diphenylphosphino)ethyl)amine as a white solid.

Synthesis of this compound

Procedure:

-

Dissolution: Dissolve the purified Bis(2-(diphenylphosphino)ethyl)amine in diethyl ether.

-

Protonation: While stirring, add a stoichiometric amount of concentrated hydrochloric acid dropwise to the ethereal solution.

-

Precipitation and Isolation: A white precipitate of this compound will form immediately. Continue stirring for a short period to ensure complete precipitation.

-

Washing and Drying: Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

| Parameter | Value |

| Chemical Formula | C₂₈H₃₀ClNP₂ |

| Molecular Weight | 477.95 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 175-180 °C |

| Purity (Typical) | >95% |

| Solubility | Soluble in chlorinated solvents, insoluble in water. |

Note: The yield for this synthesis is typically in the range of 70-85%, depending on the purity of the reagents and the reaction conditions.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reagents and Products

Caption: Logical flow from starting materials to the final product.

A Comprehensive Technical Guide to Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride: Synthesis, Properties, and Applications in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride (CAS Number: 66534-97-2), a versatile bidentate phosphine ligand salt, is a critical component in the field of organometallic chemistry and homogeneous catalysis. Its unique structural features, combining the flexibility of the ethylamine backbone with the steric and electronic properties of the diphenylphosphino groups, make it an effective ligand for a variety of transition metal-catalyzed reactions. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in catalysis, with a focus on quantitative data.

Chemical and Physical Properties

This compound is a white solid that is air-sensitive and should be stored under an inert atmosphere.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 66534-97-2 | [2] |

| Molecular Formula | C₂₈H₃₀ClNP₂ | [3] |

| Molecular Weight | 477.95 g/mol | [3] |

| Melting Point | 175-180 °C | [3][4] |

| Appearance | White solid | [1] |

| Solubility | Insoluble in water. | [1] |

| Storage | Inert atmosphere, 2-8°C |

Safety Information

The compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Characterization

The synthesis of this compound involves a two-step process: the synthesis of the free amine followed by its conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of Bis(2-(diphenylphosphino)ethyl)amine

A flexible method for the synthesis of the free amine, Bis(2-(diphenylphosphino)ethyl)amine, has been reported.[5] The following is a representative experimental protocol based on the general synthesis of similar aminophosphine ligands.

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Triethylamine (NEt₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hexane

-

Neutral activated alumina

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(2-chloroethyl)amine hydrochloride in anhydrous THF.

-

Add triethylamine to the solution to neutralize the hydrochloride and deprotonate the secondary amine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the stirred mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add a mixture of hexane and a minimal amount of toluene to the residue to precipitate the triethylamine hydrochloride salt.

-

Filter the mixture through a pad of neutral activated alumina to remove the salt.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol or diethyl ether/hexane) to obtain pure Bis(2-(diphenylphosphino)ethyl)amine as a white solid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Bis(2-(diphenylphosphino)ethyl)amine

-

Anhydrous diethyl ether

-

Hydrochloric acid (ethereal solution or gas)

Procedure:

-

Dissolve the synthesized Bis(2-(diphenylphosphino)ethyl)amine in anhydrous diethyl ether under an inert atmosphere.

-

Slowly add a stoichiometric amount of a standardized solution of hydrochloric acid in diethyl ether, or bubble dry hydrogen chloride gas through the solution, while stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Characterization Data

-

¹H NMR: Resonances for the phenyl protons would appear in the aromatic region (δ 7.0-8.0 ppm). The ethyl protons would show complex multiplets in the aliphatic region (δ 2.0-3.5 ppm) due to coupling with both phosphorus and the other protons.

-

³¹P NMR: A single resonance is expected for the two equivalent phosphorus atoms. For similar bis(diphenylphosphino)amine ligands, the chemical shift is typically in the range of δ 30-60 ppm.

-

¹³C NMR: Resonances for the phenyl carbons and the ethyl carbons would be observed, with characteristic P-C coupling constants.

Applications in Catalysis

Bis(2-(diphenylphosphino)ethyl)amine serves as a versatile "PNP" pincer-type ligand in transition metal catalysis. Its ability to coordinate to a metal center in a tridentate fashion imparts stability and unique reactivity to the resulting metal complexes. These complexes have been explored in various catalytic transformations.

Rhodium-Catalyzed Hydrogenation

Rhodium complexes bearing phosphine ligands are well-established catalysts for hydrogenation reactions.[6] Cationic rhodium(I) bisphosphine complexes are known to proceed via an "unsaturate route" where the substrate coordinates to the metal before the oxidative addition of hydrogen.[7] While specific quantitative data for the hydrochloride salt of Bis(2-(diphenylphosphino)ethyl)amine in rhodium-catalyzed hydrogenation is not extensively reported in readily accessible literature, related PNP ligands have shown high efficiency. For instance, novel chiral bisphosphorus ligands in rhodium-catalyzed asymmetric hydrogenation have achieved excellent enantioselectivities (up to >99% ee) and high turnover numbers (TON up to 10,000).[8] The catalytic cycle for a generic rhodium-catalyzed hydrogenation is depicted below.

Caption: Generalized Catalytic Cycle for Rhodium-Catalyzed Hydrogenation.

Nickel-Catalyzed Ethylene Oligomerization

Nickel(II) complexes with bis(phosphino)amine ligands have been investigated as catalysts for ethylene oligomerization.[9] The electronic and steric properties of the PNP ligand play a crucial role in determining the activity and selectivity of the catalyst. For example, nickel(II) complexes bearing bis(diphenylphosphino)(N-thioether)amine ligands, upon activation with ethylaluminum dichloride, have shown to be effective catalysts for the oligomerization of ethylene, producing a mixture of butenes, hexenes, and higher oligomers.[9]

| Catalyst Precursor | Activator | Product Selectivity (Butenes) | Reference |

| [NiCl₂{(Ph₂P)₂N(CH₂)₃SMe}] | AlEtCl₂ | 66-71% | [9] |

The proposed workflow for catalyst screening in ethylene oligomerization is outlined below.

Caption: Experimental Workflow for Ethylene Oligomerization Catalysis.

Conclusion

This compound is a valuable and versatile ligand precursor for the synthesis of transition metal catalysts. Its straightforward synthesis and the tunable nature of the resulting metal complexes make it an attractive platform for the development of new catalytic systems for a range of organic transformations. Further research into the catalytic applications of its complexes, particularly in asymmetric catalysis, holds significant promise for advancements in synthetic chemistry. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical sciences.

References

- 1. Bis[(2-diphenylphosphino)ethyl]ammonium chloride, min. 97% | 66534-97-2 [chemicalbook.com]

- 2. 66534-97-2|this compound|BLD Pharm [bldpharm.com]

- 3. Bis (2-diphenylphosphino)ethyl ammonium chloride 95 66534-97-2 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric hydrogenation catalysis. X-ray structural and catalytic studies of the rhodium (I) complex with (R)-Cycphos | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Molecular weight of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride

An In-depth Technical Guide to Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant compound in synthetic and organometallic chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and characterization, and discusses its applications, particularly as a phosphine ligand.

Chemical and Physical Properties

This compound, also known by its IUPAC name bis[2-(diphenylphosphanyl)ethyl]amine hydrochloride, is a solid compound commonly used as a tridentate ligand in coordination chemistry.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66534-97-2 | [1][2][3][4][5][6] |

| Molecular Formula | C28H30ClNP2 | [3][4] |

| Molecular Weight | 477.95 g/mol | [1][2][4] |

| Appearance | Solid | [1] |

| Melting Point | 175-180 °C | [1][2] |

| Purity | Available from 95% to 98% | [1][2][3] |

| Solubility | Insoluble in water | [2] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8 °C | [2][4] |

| LogP | 6.03 - 6.43 | [1][2] |

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and characterization of this compound.

Synthesis Protocol

The synthesis of this compound typically involves the reaction of bis(2-chloroethyl)amine hydrochloride with a suitable diphenylphosphine source in the presence of a base. A representative synthetic route is outlined below.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. lookchem.com [lookchem.com]

- 3. 66534-97-2 | this compound | Aryls | Ambeed.com [ambeed.com]

- 4. 66534-97-2|this compound|BLD Pharm [bldpharm.com]

- 5. Bis[(2-diphenylphosphino)ethyl]ammonium chloride, min. 97% | 66534-97-2 [chemicalbook.com]

- 6. ivychem.com [ivychem.com]

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, safety, and applications of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a key building block in modern chemistry.

Chemical and Physical Properties

This compound is a solid, air-sensitive compound.[1][2][3] It is primarily utilized as a versatile bidentate phosphine ligand in the fields of transition metal catalysis and organometallic synthesis.[4] Its structural features make it an important component in the development of novel catalysts.[4]

Identifiers

| Identifier | Value |

| CAS Number | 66534-97-2[5] |

| IUPAC Name | 2-(diphenylphosphino)-N-[2-(diphenylphosphino)ethyl]ethanamine hydrochloride[6] |

| Molecular Formula | C₂₈H₃₀ClNP₂[2][7] |

| InChI Key | AVDUVHMGGDOIQI-UHFFFAOYSA-N[5][6] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 477.95 g/mol [5][6] |

| Melting Point | 175-180 °C[2][5] |

| Boiling Point | 566.7 °C at 760 mmHg (Predicted)[3] |

| Physical State | Solid[5][6] |

| Appearance | White solid[2] |

| Solubility | Insoluble in water[2][3] |

| LogP | 6.43[5] |

Handling, Storage, and Safety

Proper handling and storage are crucial due to the compound's air-sensitive and hazardous nature.

Safety and Hazard Information

The compound is classified as hazardous and requires careful handling to avoid irritation and other health effects.[1]

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Harmful/Irritant)[5] |

| Signal Word | Warning[5][6] |

| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing and eye/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |

Storage and Stability

| Condition | Recommendation |

| Storage Temperature | 2-8 °C[2][6] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][2][6] |

| Incompatibilities | Strong oxidizing agents.[1] |

| Sensitivity | Air sensitive.[1][2][3] |

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the reaction, the following outlines a general workflow for using this compound as a ligand in a catalytic reaction.

General Protocol for a Catalytic Reaction:

-

Inert Atmosphere Setup: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). The reaction should be assembled in a glovebox or using Schlenk line techniques.

-

Reagent Preparation: The required amounts of the metal precursor, this compound ligand, solvent, and other reactants are carefully weighed and prepared under an inert atmosphere.

-

Reaction Assembly: The metal precursor and the ligand are dissolved in an appropriate anhydrous solvent in the reaction vessel. The solution is typically stirred to allow for the formation of the active catalyst complex.

-

Initiation and Monitoring: The substrate is then added to the reaction mixture. The reaction progress is monitored by techniques such as TLC, GC, or NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory techniques like extraction, crystallization, or column chromatography.

Applications and Use Cases

This compound is a foundational tool in catalysis and synthesis.

Role in Catalysis

As a bidentate phosphine ligand, this compound is integral to forming stable and active transition metal catalysts.[4] These catalysts are employed in a variety of homogeneous reactions. The ligand's structure allows for the fine-tuning of the electronic and steric properties of the metal center, influencing the catalyst's activity and selectivity.

Use in Synthesis

The compound is a key precursor in the synthesis of more complex molecules, particularly in the development of novel chiral aminodiphosphine ligands.[2] These chiral ligands are of significant interest for asymmetric catalysis, a critical technology in modern drug development and fine chemical production.

Visualized Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams depict a generalized experimental workflow and its role in a catalytic cycle.

Caption: General experimental workflow for using the ligand in a catalytic reaction.

Caption: Simplified role of the ligand in a generic catalytic cycle.

References

- 1. fishersci.com [fishersci.com]

- 2. Bis[(2-diphenylphosphino)ethyl]ammonium chloride, min. 97% | 66534-97-2 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | Delchimica [delchimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 66534-97-2 [sigmaaldrich.com]

- 7. Bis (2-diphenylphosphino)ethyl ammonium chloride 95 66534-97-2 [sigmaaldrich.com]

- 8. 66534-97-2 | this compound | Aryls | Ambeed.com [ambeed.com]

A Technical Guide to the 31P NMR of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected 31P Nuclear Magnetic Resonance (NMR) characteristics of bis(2-(diphenylphosphino)ethyl)amine hydrochloride. Due to the absence of a publicly available, dedicated 31P NMR spectrum for this specific compound, this document synthesizes data from analogous structures to predict its spectral properties. It also furnishes detailed experimental protocols for researchers to acquire and interpret the 31P NMR spectrum of this compound.

Introduction to the Compound

This compound is a phosphorus-containing ligand, often used in the synthesis of coordination compounds and catalysts. Its structure features two diphenylphosphino groups linked by a secondary amine bridge, which is protonated in the hydrochloride salt form. The phosphorus atoms are key to its chemical reactivity and coordination properties, making 31P NMR an essential tool for its characterization.

Chemical Structure:

(Note: Simplified 2D representation)

Predicted 31P NMR Spectral Data

The 31P NMR spectrum of this compound is expected to exhibit a single resonance, as the two phosphorus atoms are chemically equivalent. The chemical shift (δ) is influenced by the electronic environment of the phosphorus nuclei. Key factors include the electron-donating alkyl chains, the electron-withdrawing phenyl groups, and the protonated central amine group.

Based on data from analogous compounds, a predicted chemical shift range can be established. Triarylphosphines typically resonate in the range of -60 to -10 ppm.[1] The presence of alkyl groups in alkyl diaryl phosphines tends to shift the resonance downfield.[2] Furthermore, the protonation of the nearby amine group is expected to withdraw electron density from the phosphorus atoms, leading to further deshielding and a downfield shift in the 31P NMR spectrum.[3][4] For comparison, the related ligand 1,2-bis(diphenylphosphino)ethane (dppe) shows a 31P chemical shift of approximately -12.2 ppm in CDCl₃.

Considering these factors, the 31P chemical shift for this compound is predicted to be downfield relative to dppe.

Table 1: Predicted 31P NMR Data

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) | -5 to +10 ppm | Based on the structure of triarylphosphines, with a downfield shift due to the alkyl linkers and the electron-withdrawing effect of the protonated amine. |

| Multiplicity | Singlet | The two phosphorus atoms are chemically equivalent, resulting in a single signal. |

| Coupling | Not applicable | No other magnetically active nuclei are expected to couple significantly to produce observable splitting in a standard proton-decoupled spectrum. |

Potential Impurities and Their 31P NMR Signatures

It is crucial to consider potential impurities that may be present in a sample of this compound, as these can be readily detected by 31P NMR.

Table 2: 31P NMR Signatures of Potential Impurities

| Impurity | Common Chemical Shift Range (δ) | Appearance in Spectrum |

| Phosphine Oxide | +20 to +60 ppm | A singlet, significantly downfield from the parent phosphine.[5] |

| Phosphonium Salt | -5 to +30 ppm | A singlet, the exact position depends on the substituents.[6] |

The presence of a phosphine oxide derivative is a common impurity, arising from the oxidation of the trivalent phosphorus. This would appear as a separate singlet at a significantly different chemical shift, typically in the +20 to +60 ppm range.

Experimental Protocol for 31P NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality 31P{1H} NMR spectrum of this compound.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dichloromethane (CD₂Cl₂), or deuterated methanol (CD₃OD).

-

Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[6]

-

Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to ensure a homogeneous solution.

4.2. NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

Table 3: Recommended NMR Spectrometer Parameters

| Parameter | Setting | Purpose |

| Nucleus | 31P | To observe the phosphorus signal. |

| Decoupling | 1H | To simplify the spectrum by removing P-H coupling, resulting in a sharp singlet. |

| Frequency | ~162 MHz (on a 400 MHz instrument) | The resonance frequency for 31P on the given spectrometer. |

| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |

| Acquisition Time | 1-2 seconds | The duration of data collection after the pulse. |

| Relaxation Delay (d1) | 2-5 seconds | The time between scans to allow for T1 relaxation. |

| Number of Scans | 64-256 | To achieve an adequate signal-to-noise ratio. |

| Spectral Width | -50 to +100 ppm | To ensure all expected signals (including impurities) are captured. |

| Reference | 85% H₃PO₄ (external) | Set to 0 ppm for chemical shift calibration.[7] |

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the 31P NMR characterization of this compound.

Figure 1. A flowchart illustrating the key steps in the 31P NMR analysis workflow.

References

- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

Crystal structure of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride

Technical Guide: Bis(2-(diphenylphosphino)ethyl)amine hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases has been conducted. As of the date of this report, the detailed crystal structure of this compound has not been reported. Therefore, this guide provides available chemical and physical data, a generalized experimental protocol, and a conceptual workflow for its analysis, rather than a detailed report on its specific crystal structure.

Compound Identification and Properties

This compound is a chemical compound commonly used as a ligand in coordination chemistry and catalysis. The protonation of the amine group makes it a salt, which can influence its solubility and reactivity compared to the free amine.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 66534-97-2 | [1][2][3][4] |

| Molecular Formula | C₂₈H₃₀ClNP₂ | [2] |

| Molecular Weight | 477.95 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| Melting Point | 175-180 °C | [1][5] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |

Note: Data is compiled from commercial supplier information in the absence of a primary literature report on the crystal structure.

Hypothetical Experimental Protocols

While a specific published procedure for the synthesis and crystallization of this compound is not available, a general methodology can be proposed based on standard organic and coordination chemistry techniques.

Synthesis of the Free Amine

The free amine, Bis(2-(diphenylphosphino)ethyl)amine, would first be synthesized. A common route involves the reaction of a secondary amine with a suitable phosphine-containing electrophile.

Formation and Crystallization of the Hydrochloride Salt

-

Protonation: The synthesized Bis(2-(diphenylphosphino)ethyl)amine is dissolved in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

A solution of hydrochloric acid (e.g., 1 M in diethyl ether) is added dropwise to the amine solution with stirring.

-

The hydrochloride salt will precipitate out of the solution. The precipitate is then collected by filtration, washed with the solvent, and dried under vacuum.

-

Crystallization: For single-crystal growth suitable for X-ray diffraction, the crude hydrochloride salt is recrystallized. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/diethyl ether, dichloromethane/hexane). The key is to allow the crystals to form slowly to ensure high quality.[6]

Standard Workflow for Crystal Structure Determination

The determination of a crystal structure by single-crystal X-ray diffraction is a well-established process.[7][8] The following diagram illustrates the typical workflow that would be employed to analyze a crystal of this compound.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Concluding Remarks

The available data for this compound has been summarized. While the compound is commercially available and used in research, its detailed three-dimensional crystal structure has not been elucidated and reported in the public domain. The provided experimental protocols and workflow are representative of the methods that would be used for its synthesis, crystallization, and structural analysis. Researchers in possession of this compound are encouraged to pursue its crystallization and structural determination to contribute this fundamental data to the scientific community.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 66534-97-2|this compound|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ivychem.com [ivychem.com]

- 5. This compound | 66534-97-2 [sigmaaldrich.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. creative-biostructure.com [creative-biostructure.com]

Technical Guide to the Synthesis of Chiral Aminodiphosphine Ligands from Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of chiral aminodiphosphine ligands, utilizing the commercially available starting material, Bis(2-(diphenylphosphino)ethyl)amine hydrochloride. Chiral phosphine ligands are pivotal in asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the development of enantiomerically pure pharmaceuticals. This document details the synthetic pathway, experimental protocols, and characterization of these valuable ligands. Furthermore, it explores their applications in asymmetric catalysis, offering insights for researchers in drug discovery and process development.

Introduction

Asymmetric catalysis has emerged as an indispensable tool for the synthesis of chiral molecules, with applications spanning from pharmaceuticals to materials science. The efficacy of many asymmetric transformations hinges on the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a metal center. Among the diverse array of chiral ligands, aminodiphosphines (PNP) have garnered significant attention due to their unique electronic and steric properties, which can be readily tuned to optimize catalytic activity and enantioselectivity.

This guide focuses on a practical and efficient route to a specific class of chiral aminodiphosphine ligands, starting from the readily accessible this compound. The core of this synthetic strategy involves the introduction of a chiral moiety at the nitrogen atom of the aminodiphosphine backbone, thereby creating a stereogenic center that influences the catalytic environment.

Synthetic Pathway

The synthesis of chiral aminodiphosphine ligands from this compound is a two-step process. The first step involves the deprotonation of the hydrochloride salt to yield the free secondary amine, Bis(2-(diphenylphosphino)ethyl)amine. The subsequent step is the crucial N-alkylation reaction with a chiral electrophile, which introduces the desired stereocenter.

Caption: General synthetic pathway for chiral aminodiphosphine ligands.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative chiral aminodiphosphine ligand, (R)-sec-Butylbis(2-(diphenylphosphino)ethyl)amine.

Synthesis of Bis(2-(diphenylphosphino)ethyl)amine (Free Amine)

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Add an aqueous solution of a base (e.g., 1 M NaOH) or an organic base (e.g., triethylamine) dropwise to the stirred solution at room temperature.

-

Continue stirring for 1-2 hours until the deprotonation is complete. The reaction can be monitored by thin-layer chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel and wash the organic layer with deionized water to remove the salt byproduct.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO4).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free amine as an oil or solid.

Synthesis of (R)-sec-Butylbis(2-(diphenylphosphino)ethyl)amine

Materials:

-

Bis(2-(diphenylphosphino)ethyl)amine

-

(R)-2-Bromobutane or (R)-2-Iodobutane

-

A suitable base (e.g., potassium carbonate (K2CO3) or sodium hydride (NaH))

-

Anhydrous aprotic solvent (e.g., acetonitrile (MeCN) or tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Cannula or syringe

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Under an inert atmosphere, dissolve Bis(2-(diphenylphosphino)ethyl)amine in an anhydrous aprotic solvent in a Schlenk flask.

-

Add a suitable base (e.g., potassium carbonate) to the solution.

-

Slowly add a solution of the chiral electrophile (e.g., (R)-2-bromobutane) in the same solvent to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure chiral aminodiphosphine ligand.

Data Presentation

The following table summarizes typical data for the synthesis of a chiral aminodiphosphine ligand.

| Compound | Starting Material | Chiral Reagent | Yield (%) | Enantiomeric Excess (ee, %) | ³¹P NMR (δ, ppm) |

| (R)-sec-Butylbis(2-(diphenylphosphino)ethyl)amine | Bis(2-(diphenylphosphino)ethyl)amine | (R)-2-Bromobutane | 75-85 | >98 | ~ -20 |

| (S)-sec-Butylbis(2-(diphenylphosphino)ethyl)amine | Bis(2-(diphenylphosphino)ethyl)amine | (S)-2-Bromobutane | 75-85 | >98 | ~ -20 |

Applications in Asymmetric Catalysis

Chiral aminodiphosphine ligands are highly effective in a variety of metal-catalyzed asymmetric reactions. Their tridentate P,N,P coordination mode provides a rigid and well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.

A primary application of these ligands is in the asymmetric hydrogenation of prochiral olefins and ketones . For instance, iridium or rhodium complexes of chiral aminodiphosphine ligands have been successfully employed as catalysts for the enantioselective reduction of C=C and C=O double bonds, yielding chiral alkanes and alcohols with high enantiomeric excess.

Caption: Asymmetric hydrogenation catalyzed by a chiral PNP-metal complex.

Conclusion

The synthesis of chiral aminodiphosphine ligands from this compound offers a versatile and efficient route to a valuable class of ligands for asymmetric catalysis. The straightforward N-alkylation strategy allows for the introduction of a wide range of chiral substituents, enabling the fine-tuning of the ligand's steric and electronic properties. The resulting chiral PNP ligands have demonstrated exceptional performance in asymmetric hydrogenation and other catalytic transformations, making them highly relevant to researchers in academia and the pharmaceutical industry. This guide provides the fundamental knowledge and practical protocols to facilitate the synthesis and application of these important chiral ligands.

Technical Guide: Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to bis(2-(diphenylphosphino)ethyl)amine hydrochloride. It is intended to be a valuable resource for researchers and professionals in chemistry and drug development.

Core Compound Information

This compound is a solid organophosphorus compound. It is commonly used as a bidentate phosphine ligand in transition metal catalysis.

Structure:

(Where Ph represents a phenyl group)

Solubility Data

| Solvent | Quantitative Solubility | Qualitative Observation |

| Water | Data not available | Insoluble[1][2] |

| Common Organic Solvents (e.g., THF, Dichloromethane, Toluene) | Data not available | Expected to have some solubility, but quantitative data is not published. |

Experimental Protocols

Synthesis of this compound

The hydrochloride salt can be synthesized from its free amine precursor, bis(2-(diphenylphosphino)ethyl)amine.

Materials:

-

Bis(2-(diphenylphosphino)ethyl)amine

-

Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent

-

Anhydrous hydrogen chloride (gas or as a solution in a compatible anhydrous solvent)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve bis(2-(diphenylphosphino)ethyl)amine in a minimal amount of anhydrous diethyl ether.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a stoichiometric amount of a solution of HCl in an anhydrous solvent.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

The precipitate can be collected by filtration under an inert atmosphere.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to remove any residual solvent.

Diagram of Synthesis Logic:

General Protocol for Determining Solubility of an Air-Sensitive Solid

Given that this compound is air-sensitive, the following general protocol should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Vials with caps

-

Magnetic stir bar

-

Analytical balance

-

Temperature-controlled shaker or stir plate

Procedure:

-

Accurately weigh a small amount of the compound into a vial.

-

Add a known volume of the anhydrous solvent to the vial.

-

Add a magnetic stir bar and securely cap the vial.

-

Place the vial in a temperature-controlled shaker or on a stir plate and stir vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Evaporate the solvent from the extracted aliquot and accurately weigh the remaining solid residue.

-

Calculate the solubility in terms of g/L or mol/L.

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as a precursor to the free amine ligand, which is utilized in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent example where phosphine ligands are crucial for the catalytic cycle.

General Reaction Scheme:

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Catalytic Cycle Workflow:

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, where "L" represents the phosphine ligand.

References

An In-depth Technical Guide to the Thermal Stability of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known thermal properties of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride (CAS No. 66534-97-2). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the established melting point and provides comprehensive, standardized protocols for determining its broader thermal stability profile using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction

This compound is a bidentate aminophosphine ligand of interest in coordination chemistry and catalysis. The thermal stability of such ligands is a critical parameter, influencing their synthesis, storage, handling, and application in chemical processes that may be conducted at elevated temperatures. This guide outlines the current state of knowledge and provides the necessary experimental frameworks for a thorough thermal analysis.

Physicochemical and Thermal Properties

The primary reported thermal characteristic of this compound is its melting point. This value represents the temperature at which the solid-to-liquid phase transition occurs.

Data Presentation

| Property | Value | Source |

| Melting Point | 175-180 °C | Chemical Supplier Data |

Note: This melting point suggests the compound is a crystalline solid with moderate thermal stability. The range indicates the possible presence of minor impurities or variations in crystalline form.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of this compound, including its decomposition temperature and energetic transitions, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following sections detail the recommended experimental protocols.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, residual mass, and assessing the presence of volatile components. Given that phosphine ligands can be sensitive to oxidation, handling and analysis under an inert atmosphere are critical.

Experimental Protocol: TGA of an Air-Sensitive Compound

-

Instrument Preparation:

-

Ensure the TGA instrument, including the balance and furnace, is clean and calibrated according to the manufacturer's specifications.

-

Utilize a high-resolution thermobalance with a sensitivity of 0.1 µg or better.

-

-

Sample Preparation (Inert Atmosphere):

-

All sample handling should be performed in a glovebox under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphine moieties.

-

Weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina is recommended for higher temperature ranges).

-

If the TGA is not housed within a glovebox, use a sealed TGA pan that can be transferred and purged within the instrument before the experiment begins.

-

-

TGA Experimental Parameters:

-

Purge Gas: High-purity Nitrogen or Argon at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

Data Collection: Record mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures (melting, glass transitions) and the enthalpy of these transitions.

Experimental Protocol: DSC of a Crystalline Hydrochloride Salt

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Ensure the sample and reference cells are clean.

-

-

Sample Preparation:

-

Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Hermetic sealing is important to contain any potential off-gassing upon heating.

-

Prepare an empty, hermetically sealed aluminum pan as the reference.

-

-

DSC Experimental Parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Hold at 250 °C for 2 minutes to ensure complete melting.

-

Cool the sample back to 25 °C at a rate of 10 °C/min to observe any crystallization events.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks, which correspond to melting, and exothermic peaks, which may indicate crystallization or decomposition.

-

Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting endotherm. The sharpness of the melting peak can provide an indication of the sample's purity.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of the thermal stability of this compound.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While the thermal stability of this compound has not been extensively documented, its reported melting point of 175-180 °C provides a baseline for its thermal behavior. A comprehensive understanding of its decomposition profile requires empirical analysis. The detailed TGA and DSC protocols provided in this guide offer a robust framework for researchers to obtain critical data on its thermal stability, ensuring its effective and safe application in further research and development.

Methodological & Application

Application Notes and Protocols for Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride in Palladium Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is a tridentate PNP ligand that has been synthesized and characterized. Its structural features, particularly the presence of two soft phosphine donors and a central secondary amine, make it an intriguing candidate for coordination to palladium and subsequent application in catalysis. The hydrochloride salt form ensures air stability and ease of handling. While the synthesis of its palladium(II) complex, [PdCl(DPEA)]Cl (where DPEA is the neutral amine ligand), has been reported, detailed studies on its application in common palladium-catalyzed cross-coupling reactions are not extensively documented in peer-reviewed literature.

These application notes provide a comprehensive guide, including the synthesis of the ligand and its palladium complex, alongside generalized, robust protocols for its potential use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The provided catalytic data is illustrative and based on typical results observed for analogous bidentate phosphine ligands, serving as a benchmark for optimization.

Ligand and Complex Synthesis

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of bis(2-chloroethyl)amine hydrochloride with lithium diphenylphosphide.

Experimental Protocol:

-

Preparation of Lithium Diphenylphosphide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly distilled tetrahydrofuran (THF, 150 mL) and lithium wire (1.5 g, 0.22 mol) cut into small pieces. To this suspension, add chlorodiphenylphosphine (22.0 g, 0.1 mol) dropwise at room temperature with vigorous stirring. The reaction is exothermic, and the solution will turn deep red, indicating the formation of lithium diphenylphosphide. Stir the mixture at room temperature for 12 hours.

-

Reaction with Bis(2-chloroethyl)amine Hydrochloride: In a separate flame-dried flask under a nitrogen atmosphere, dissolve bis(2-chloroethyl)amine hydrochloride (8.9 g, 0.05 mol) in dry methanol (100 mL). Cool this solution to 0 °C in an ice bath.

-

Coupling Reaction: Slowly add the freshly prepared solution of lithium diphenylphosphide to the solution of bis(2-chloroethyl)amine hydrochloride at 0 °C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

-

Work-up and Isolation: Quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove the organic solvents. The crude product will precipitate. Collect the solid by filtration, wash with diethyl ether (3 x 50 mL) to remove triphenylphosphine oxide, and then with water (2 x 50 mL).

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure this compound as a white crystalline solid.

Synthesis of [PdCl(bis(2-(diphenylphosphino)ethyl)amine)]Cl

The palladium(II) complex can be readily prepared by reacting the ligand hydrochloride with a suitable palladium(II) precursor.

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (0.48 g, 1 mmol) in a mixture of benzene (20 mL), acetone (10 mL), and methanol (10 mL).

-

Addition of Palladium Precursor: To this solution, add palladium(II) chloride (0.18 g, 1 mmol) in one portion.

-

Reaction: Stir the resulting suspension at room temperature for 24 hours. The color of the suspension will typically change, indicating complex formation.

-

Isolation and Purification: Remove the solvent under reduced pressure. Wash the resulting solid with diethyl ether (3 x 20 mL) to remove any unreacted starting materials. The product, [PdCl(bis(2-(diphenylphosphino)ethyl)amine)]Cl, can be further purified by recrystallization from a suitable solvent system like dichloromethane/hexane.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are generalized procedures for employing a palladium/phosphine ligand system in key cross-coupling reactions. Note: These are starting points and will require optimization for the specific combination of this compound and the desired substrates. The ligand would likely be used in its deprotonated (free amine) form, which can be achieved in situ by the addition of a base.

Suzuki-Miyaura Coupling

This reaction enables the formation of C-C bonds between aryl/vinyl halides or triflates and organoboron compounds.

Illustrative Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (5.7 mg, 0.012 mmol, 1.2 mol%), and a base such as K₃PO₄ (424 mg, 2.0 mmol).

-

Addition of Reactants: Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | 88 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | 92 |

| 4 | 2-Bromopyridine | 3-Tolylboronic acid | 85 |

Note: The data presented is hypothetical and serves as a target for reaction optimization.

Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.

Catalytic Cycle of the Heck Reaction:

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocol (General):

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (5.7 mg, 0.012 mmol, 1.2 mol%), and a base such as triethylamine (0.28 mL, 2.0 mmol).

-

Addition of Reactants: Add the aryl halide (1.0 mmol) and the alkene (1.5 mmol).

-

Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

-

Reaction: Heat the mixture to 120 °C and stir for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Illustrative Quantitative Data for the Heck Reaction:

| Entry | Aryl Halide | Alkene | Yield (%) |

| 1 | Iodobenzene | Styrene | 90 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 93 |

| 3 | 1-Iodo-3-nitrobenzene | Methyl methacrylate | 87 |

| 4 | 4-Bromobenzonitrile | Acrylonitrile | 89 |

Note: The data presented is hypothetical and serves as a target for reaction optimization.

Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of C-N bonds by coupling aryl halides or triflates with primary or secondary amines.

Logical Relationship in Catalyst System Selection:

Caption: Key factors influencing the success of Buchwald-Hartwig amination.

Experimental Protocol (General):

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under a strict inert atmosphere, stir Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), this compound (5.7 mg, 0.012 mmol, 1.2 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (135 mg, 1.4 mmol) in anhydrous toluene (2 mL) for 10 minutes.

-

Addition of Reactants: To the pre-formed catalyst mixture, add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

-

Reaction: Seal the reaction vessel and heat to 100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Illustrative Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Aryl Halide | Amine | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | 96 |

| 2 | 4-Chloro-tert-butylbenzene | Aniline | 89 |

| 3 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | 91 |

| 4 | 2-Chlorotoluene | Di-n-butylamine | 84 |

Note: The data presented is hypothetical and serves as a target for reaction optimization.

Conclusion

This compound presents itself as a potentially valuable PNP ligand for palladium catalysis. While specific applications in cross-coupling reactions are yet to be extensively reported, the protocols and illustrative data provided herein offer a solid foundation for researchers to explore its catalytic efficacy. The synthesis of the ligand and its palladium complex is straightforward, making it an accessible system for investigation in academic and industrial laboratories. Successful application will hinge on careful optimization of reaction parameters for the specific substrates of interest.

Application Notes and Protocols for Suzuki Coupling Reactions Using Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a PNP pincer-type ligand, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This ligand is a valuable tool in organic synthesis, particularly for the formation of carbon-carbon bonds in the development of pharmaceuticals and other complex organic molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds. The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and substrate scope. Bulky and electron-rich phosphine ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

This compound is a tridentate PNP ligand that, upon deprotonation, forms a pincer complex with palladium. This coordination mode imparts high stability to the catalytic species and can enhance its reactivity, particularly with challenging substrates such as aryl chlorides. The amine functionality in the ligand backbone can also play a significant role in the catalytic cycle.

General Reaction Scheme

The general scheme for a Suzuki-Miyaura coupling reaction using a palladium catalyst with a phosphine ligand is as follows:

Experimental Protocols

While specific reaction conditions should be optimized for each substrate combination, the following protocols provide a general guideline for performing Suzuki coupling reactions using this compound as a ligand. The ligand can be used to form a pre-catalyst with a palladium source or used in situ.

Protocol 1: In Situ Catalyst Formation

This protocol describes the formation of the active catalyst in the reaction mixture.

Materials:

-

Aryl or vinyl halide (1.0 mmol)

-

Aryl- or vinylboronic acid or ester (1.2 - 1.5 mmol)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

-

This compound (1-2 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5-10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, boronic acid/ester, palladium source, this compound, and the base.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Pre-formed Palladium-PNP Complex

For improved reproducibility, a pre-formed palladium complex with the deprotonated ligand can be used.

Materials:

-

Aryl or vinyl halide (1.0 mmol)

-

Aryl- or vinylboronic acid or ester (1.2 - 1.5 mmol)

-

Pre-formed [PdCl(PNP)] complex (1-2 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5-10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Follow the same procedure as in Protocol 1, substituting the palladium source and ligand with the pre-formed palladium-PNP complex.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions utilizing phosphine ligands, which can serve as a starting point for optimization with this compound.

Table 1: Typical Reaction Parameters for Suzuki Coupling with Phosphine Ligands

| Parameter | Typical Range | Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | 0.5 - 5 mol% |

| Ligand | Phosphine-based (e.g., PPh₃, Buchwald ligands) | 1 - 10 mol% |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃N | 2 - 4 equivalents |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water | Anhydrous conditions are often preferred. |

| Temperature | Room Temperature - 120 °C | Dependent on substrate reactivity. |

| Reaction Time | 1 - 24 hours | Monitored by TLC or GC/LC-MS. |

Table 2: Example Yields for Suzuki Coupling of Aryl Halides with Phenylboronic Acid (Illustrative)

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 2 | >95 |

| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 12 | ~90 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >98 |

| 2-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 6 | ~85 |

Note: These are representative examples with other phosphine ligands. Yields with this compound will require experimental determination.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing a Suzuki coupling reaction in the laboratory.

Caption: General laboratory workflow for a Suzuki coupling reaction.

Conclusion

This compound is a promising ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its tridentate pincer coordination can lead to highly stable and active catalysts. The provided protocols and data serve as a valuable starting point for researchers in academia and industry to explore the utility of this ligand in their synthetic endeavors. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Asymmetric hydrogenation using Bis(2-(diphenylphosphino)ethyl)amine hydrochloride catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The efficiency and selectivity of this reaction are highly dependent on the catalyst system employed, which typically consists of a transition metal precursor and a chiral ligand. While a vast number of chiral phosphine ligands have been developed, the use of achiral ligands in combination with other chiral auxiliaries presents a flexible and often more accessible approach to enantioselective catalysis.

This document provides detailed application notes and protocols for the use of a catalytic system based on the achiral PNP ligand, Bis(2-(diphenylphosphino)ethyl)amine, in asymmetric hydrogenation. Although specific performance data for the hydrochloride salt of this ligand is not extensively reported in peer-reviewed literature, the following sections detail its synthesis, general catalytic applications, and representative protocols based on well-established methodologies for similar PNP-type ligands in asymmetric hydrogenation.

Ligand Synthesis and Catalyst Preparation

The ligand, Bis(2-(diphenylphosphino)ethyl)amine, can be synthesized through established methods. The hydrochloride salt is readily prepared by treating the free amine with hydrochloric acid.

Synthesis of Bis(2-(diphenylphosphino)ethyl)amine:

A common synthetic route involves the reaction of bis(2-chloroethyl)amine hydrochloride with a diphenylphosphine source.

In-situ Catalyst Preparation:

The active catalyst is typically prepared in situ by reacting the Bis(2-(diphenylphosphino)ethyl)amine ligand (or its hydrochloride salt with the addition of a base) with a suitable metal precursor, such as a rhodium or ruthenium complex, in an appropriate solvent under an inert atmosphere. For asymmetric hydrogenation, a chiral co-ligand, often a chiral diamine, is introduced to induce enantioselectivity.

Applications in Asymmetric Hydrogenation

Catalyst systems incorporating Bis(2-(diphenylphosphino)ethyl)amine are versatile and can be applied to the asymmetric hydrogenation of a variety of prochiral substrates, including ketones and olefins. The choice of metal precursor, chiral co-ligand, solvent, and reaction conditions is critical for achieving high enantioselectivity and conversion.

Key Applications:

-

Asymmetric Hydrogenation of Prochiral Ketones: The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Catalytic systems employing a PNP amine ligand, a ruthenium precursor, and a chiral diamine have demonstrated high efficiency and enantioselectivity for this reaction.

-

Asymmetric Hydrogenation of Prochiral Olefins: The enantioselective hydrogenation of prochiral olefins provides access to a wide range of chiral alkanes, which are valuable intermediates in the synthesis of complex molecules. Rhodium-based catalysts are often preferred for this transformation.

Experimental Protocols

The following are detailed, representative protocols for the asymmetric hydrogenation of a model ketone and olefin using a catalyst system based on the Bis(2-(diphenylphosphino)ethyl)amine ligand.

Protocol 1: Asymmetric Hydrogenation of Acetophenone

This protocol describes the asymmetric hydrogenation of acetophenone to 1-phenylethanol using a ruthenium-based catalyst.

Table 1: Reaction Parameters for Asymmetric Hydrogenation of Acetophenone

| Parameter | Value |

| Substrate | Acetophenone |

| Ligand | Bis(2-(diphenylphosphino)ethyl)amine |

| Metal Precursor | [RuCl₂(p-cymene)]₂ |

| Chiral Co-ligand | (1R,2R)-(-)-1,2-Diaminocyclohexane |

| Base | Potassium tert-butoxide (KOtBu) |

| Solvent | 2-Propanol |

| Substrate/Catalyst Ratio | 1000:1 |

| Hydrogen Pressure | 10 atm |

| Temperature | 50 °C |

| Reaction Time | 12 h |

Materials:

-

Bis(2-(diphenylphosphino)ethyl)amine

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

Potassium tert-butoxide (KOtBu)

-

Acetophenone

-

Anhydrous, degassed 2-propanol

-

High-pressure autoclave with a magnetic stir bar

-

Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in a glovebox or under inert atmosphere):

-

To a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and Bis(2-(diphenylphosphino)ethyl)amine (0.011 mmol).

-

Add anhydrous, degassed 2-propanol (5 mL) and stir the mixture at room temperature for 10 minutes.

-

Add (1R,2R)-(-)-1,2-Diaminocyclohexane (0.012 mmol) and continue stirring for another 10 minutes to form the pre-catalyst solution.

-

-

Hydrogenation Reaction:

-

In a separate flask, dissolve acetophenone (10 mmol) in anhydrous, degassed 2-propanol (15 mL).

-

Transfer the substrate solution to the glass liner of a high-pressure autoclave.

-

Add a solution of KOtBu (0.2 mmol) in 2-propanol (2 mL) to the autoclave.

-

Inject the pre-catalyst solution into the autoclave.

-

Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 10 atm.

-

Place the autoclave in a preheated oil bath at 50 °C and stir for 12 hours.

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and quench the reaction by adding a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

The conversion can be determined by ¹H NMR or GC analysis of the crude product.

-

The enantiomeric excess (ee%) of the 1-phenylethanol product is determined by chiral HPLC or chiral GC analysis.

-

dot

Application Notes and Protocols: Preparation of Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bis(2-(diphenylphosphino)ethyl)amine hydrochloride, a versatile PNP pincer ligand, and its subsequent complexation with various transition metals. The resulting metal complexes have applications in catalysis and materials science, with some related compounds showing potential in drug development.

Introduction

Bis(2-(diphenylphosphino)ethyl)amine, often abbreviated as HN(CH₂CH₂PPh₂)₂, is a tridentate pincer ligand that coordinates to metal centers through its two phosphorus atoms and the central nitrogen atom. The hydrochloride salt of this ligand, [H₂N(CH₂CH₂PPh₂)₂]Cl, is a stable, air-insensitive solid, making it a convenient starting material for the synthesis of various metal complexes. These complexes are of significant interest due to their catalytic activity in a range of organic transformations and their potential as building blocks for novel materials. Some gold(I) complexes with related phosphine ligands have also been investigated for their antitumor properties.[1]

Synthesis of the Ligand

Preparation of this compound